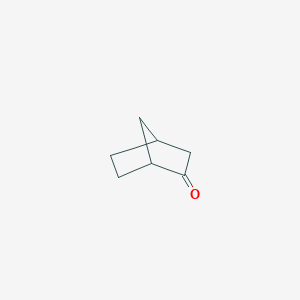

Norcamphor

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMKEVXVVHNIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883406 | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystals or waxy solid; [Alfa Aesar MSDS] | |

| Record name | Norcamphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.09 [mmHg] | |

| Record name | Norcamphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-38-1 | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcamphor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORCAMPHOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NORCAMPHOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Norcamphor and Its Derivatives

Regioselective and Stereoselective Synthetic Pathways to Norcamphor

The synthesis of this compound frequently involves strategies that emphasize regioselective and stereoselective control, crucial for directing the formation of specific isomers and enantiomers. This is particularly important when this compound serves as a chiral precursor for complex molecules wikipedia.orgvulcanchem.comfishersci.com.

Oxidation Reactions for this compound Synthesis

Oxidation reactions are prominent methods for the synthesis of this compound, often starting from related bicyclic compounds.

This compound can be synthesized through the oxidation of norbornane (B1196662) wikipedia.org. While this is a recognized synthetic route, specific details regarding the oxidizing agents and reaction conditions for the direct conversion of norbornane to this compound, along with explicit discussions of regioselectivity or stereoselectivity for this particular transformation, are not extensively detailed in the provided literature. Generally, selenium dioxide can oxidize carbon-hydrogen bonds adjacent to activating groups wikipedia.org.

The reaction of norbornene with ozone is a method cited for the synthesis of this compound wikipedia.org. Ozonolysis is a chemical reaction that can generate peroxide intermediates from alkenes nih.gov. In some synthetic schemes, ozonolysis of norbornene derivatives can lead to intermediates that are subsequently transformed into this compound or its analogues fishersci.com. For instance, this compound can be prepared from norbornene through an intermediate 2-formate ester, which is then oxidized fishersci.com.

A well-established and efficient method for preparing this compound involves the oxidation of 2-exo-norbornyl formate (B1220265) fishersci.comnih.govwikipedia.org. This procedure is an example of oxidizing formate esters directly to ketones nih.gov.

Reaction Conditions and Yields: The oxidation typically employs an 8N chromic acid solution in acetone (B3395972) nih.gov. The reaction is conducted by adding the oxidant slowly to a solution of 2-exo-norbornyl formate in acetone, maintaining the temperature between 20–30°C nih.gov. The completion of the reaction is indicated by the persistence of a brownish-orange color nih.gov.

The product, this compound, can be isolated by distillation, yielding approximately 85% nih.gov. Gas chromatographic analysis indicates a purity of about 96%, with minor impurities and no remaining starting material or 2-exo-norbornyl alcohol nih.govwikipedia.org.

Table 1: Oxidation of 2-exo-Norbornyl Formate to this compound

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 2-exo-Norbornyl Formate | 8N Chromic Acid | Acetone | 20–30 | ~85 | ~96 |

It is important to note that the hydrogen peroxide-selenium dioxide reaction, in the context of this compound, refers to the oxidation of this compound itself, typically leading to a derivative rather than its synthesis. This reaction demonstrates the utility of this compound as a substrate for further functionalization.

For example, this compound (1.0 mole) can be oxidized using a hydrogen peroxide-selenium dioxide system, yielding a bicyclic lactone wikipedia.org. This transformation involves the oxidation of carbon-hydrogen bonds adjacent to the ketone group in this compound wikipedia.org.

Table 2: Oxidation of this compound to Bicyclic Lactone

| Reactant | Oxidizing System | Product | Yield (g) |

| This compound | H₂O₂-SeO₂ | Bicyclic Lactone | 30.4 |

Oxidation of 2-exo-Norbornyl Formate

Hydrolysis-Based Routes to this compound

Hydrolysis reactions often serve as a crucial step in multi-step synthetic pathways to this compound, typically by converting an ester or ether precursor into a norborneol intermediate, which is then oxidized to the ketone.

One common hydrolysis-based route involves the saponification of 2-exo-norbornyl formate nih.govwikipedia.org. This hydrolysis, carried out in an aqueous ethanolic solution of potassium hydroxide, yields 2-exo-norborneol nih.govwikipedia.org. The resulting 2-exo-norborneol can then be oxidized to this compound using suitable oxidizing agents such as chromic acid nih.govwikipedia.org.

Another example of a hydrolysis-involved route is the synthesis starting from norbornene, which can be converted to norborneol and dinorbornyl ether. These intermediates are subsequently oxidized using an aqueous solution of sodium hypochlorite (B82951) to form this compound. This two-phase reaction typically proceeds with a nearly quantitative yield from norbornene.

Hydrolysis of Chlorobicycloheptenes

Information specifically detailing the hydrolysis of chlorobicycloheptenes as a direct method for the synthesis of this compound was not found in the consulted literature. This compound is commonly prepared through alternative routes, such as the oxidation of 2-formate ester derived from norbornene. wikipedia.org

Nef Reaction in this compound Synthesis

The Nef reaction is a versatile organic transformation that converts primary or secondary nitroalkanes into their corresponding carbonyl compounds, including aldehydes and ketones. fishersci.canih.gov This reaction typically proceeds via the acid hydrolysis of a nitronate salt intermediate. nih.gov In the context of this compound synthesis, the Nef reaction has been successfully applied. For instance, this compound has been synthesized in good yields from 2-nitronorcamphane. Similarly, 2-nitro-3-phenylnorcamphane has been converted to phenylthis compound using this methodology. fishersci.canih.govnih.gov

Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is paramount for applications requiring precise stereochemical control, particularly in asymmetric catalysis and the development of stereoselective pharmaceuticals.

Enantioselective Synthesis of this compound-Based Hydroperoxides

The enantioselective synthesis of hydroperoxides derived from this compound has garnered significant attention due to their efficacy as chiral oxidants. A notable example involves the use of a (+)-norcamphor-derived hydroperoxide in the asymmetric epoxidation of electron-poor alkenes, such as trans-chalcones and naphthoquinones. Under optimized reaction conditions, typically employing n-BuLi/THF at -20°C, enantiomeric excesses (ees) up to 58% have been achieved. wikidata.orgnih.gov

Stereocontrolled Functionalization of this compound Scaffolds

Stereocontrolled functionalization of this compound scaffolds is critical for the construction of complex molecular architectures with defined stereochemistry. Jørgensen and colleagues have pioneered a strategy that leverages cross-dienamine catalysis to access this compound-like bicyclic scaffolds, achieving high yields and excellent enantioselectivity. nih.gov This approach provides access to bicyclo[2.2.1]heptane frameworks, which are prevalent in natural and synthetic molecules possessing diverse biological activities. nih.gov

Another effective strategy involves the stereoselective transformation of simple norbornenes into intricate tricyclic alkaloid-like scaffolds through sequential oxidative cleavage and double-Mannich reaction sequences. This process demonstrates remarkable stereoretention, meaning the stereochemical integrity of the starting norbornene is preserved in the final product, and is amenable to multigram scale synthesis. While not exclusively focused on this compound, the broader concept of organometallic enantiomeric scaffolds offers a general framework for the predictable regio- and stereocontrolled introduction of multiple substituents onto non-planar heterocycles over multiple synthetic steps. Advanced analytical techniques, such as vibrational circular dichroism (VCD) spectroscopy, are routinely employed to determine the absolute configurations of these complex synthetic molecular scaffolds. nih.gov

Preparation of Enantiomerically Pure this compound Analogs

Optical resolution of racemic mixtures represents another established route to enantiomerically pure compounds. For instance, racemic norbornyl amine, a structural analog, can be resolved by treating it with chiral acids, such as D-(-)-tartaric acid or N-acetyl-L-glutamic acid, to form diastereomeric salts, thereby enabling the isolation of enantiomerically pure forms. Furthermore, chemoenzymatic synthesis has been explored for the preparation of enantiomerically pure tricyclic benzomorphan (B1203429) analogues, underscoring the utility of enzymatic approaches in achieving high enantiopurity. nih.gov

Synthesis of Functionalized this compound Scaffolds for Diverse Applications

The strategic functionalization of this compound scaffolds allows for the creation of derivatives with tailored properties, opening avenues for their application across various fields, including medicinal chemistry and materials science. The inherent bicyclic structure of this compound-like scaffolds makes them valuable cores for numerous natural and synthetic molecules that exhibit a broad spectrum of biological activities, including antiviral, antidiabetic, and antifungal properties. nih.gov

The bicyclic core of the 2-azabicyclo[3.2.1]octane scaffold, which can be accessed from this compound derivatives through rearrangement reactions such as Beckmann and Schmidt conditions, demonstrates significant potential in drug discovery. These functionalized scaffolds are not merely passive structural elements; they actively participate in biological processes, exemplified by their role in tissue neogenesis. Modern synthetic strategies, including catalytic multicomponent processes, provide efficient and programmable access to precisely altered scaffolds containing diverse functional groups and substituents, thereby expanding their applicability across a wide range of scientific and technological domains.

Complex Reaction Mechanisms and Reactivity of Norcamphor Systems

Nucleophilic Addition Reactions of the Carbonyl Group in Norcamphor

The carbonyl group within this compound is a primary site for nucleophilic addition reactions solubilityofthings.com. These reactions are characterized by high stereoselectivity, a direct consequence of the rigid and sterically hindered bicyclic framework of the molecule cerritos.edulibretexts.org. When nucleophiles, such as hydride ions from reducing agents like sodium borohydride (B1222165), attack the carbonyl carbon, the hybridization transitions from sp2 to sp3, forming a tetrahedral intermediate libretexts.org. The stereochemical outcome, specifically the preference for endo or exo attack, is profoundly influenced by the differential steric accessibility of the two faces of the carbonyl group cerritos.edulibretexts.org. For instance, in the hydride reduction of bicyclic ketones like this compound, one diastereomeric alcohol is typically formed in a significantly higher proportion, often exceeding a 9:1 ratio, due to the less hindered approach of the nucleophile from one side cerritos.edulibretexts.org.

Diels-Alder Reactions Involving this compound

The this compound scaffold is frequently a target or product in Diels-Alder reactions, particularly in the synthesis of complex polycyclic structures. Recent advancements have enabled the direct synthesis of multifunctionalized this compound derivatives through asymmetric organocatalytic Diels-Alder reactions nih.govresearchgate.net. This synthetic strategy typically involves the reaction of an amino-activated cyclopentenone with various electron-deficient olefins, including nitro-, ester-, amide-, and cyano-substituted olefins, as well as chalcones, conjugated malononitriles, CF3-substituted enones, and fumarates nih.gov. These reactions proceed with commendable yields, exceptional enantioselectivities, and complete diastereoselectivity, facilitating the creation of diverse substitution patterns, including quaternary stereocenters and spiro this compound compounds, with high stereocontrol nih.gov.

Mechanistic Studies of Specific Oxidations

This compound undergoes specific oxidation reactions, yielding valuable products through distinct mechanisms.

Selenium dioxide (SeO2) is a well-established oxidizing agent capable of transforming methylene (B1212753) groups adjacent to carbonyls into 1,2-dicarbonyl compounds, and allylic positions into alcohols or carbonyls adichemistry.comwikipedia.org. The oxidation of this compound using selenium dioxide has been investigated, revealing mechanistic insights. For methylene groups alpha to a carbonyl, the oxidation mechanism commences with the attack of the enol tautomer at the electrophilic selenium center wikipedia.org. This is followed by a rearrangement and the elimination of water, with a subsequent attack by a second water molecule at the alpha position, ultimately leading to the liberation of red amorphous selenium and the formation of the 1,2-dicarbonyl product wikipedia.org. In a specific instance, the oxidation of this compound with hydrogen peroxide in the presence of selenium dioxide has been reported to yield a bicyclic lactone arizona.edu.

Baeyer-Villiger monooxygenases (BVMOs) represent a significant class of flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones, utilizing NAD(P)H and molecular oxygen frontiersin.orgunipd.itresearchgate.net. These enzymatic transformations are highly prized in organic synthesis for their exceptional enantio-, regio-, and chemoselectivity, offering a sustainable "green chemistry" alternative to conventional hazardous reagents frontiersin.orgunipd.itresearchgate.net. This compound serves as a relevant model substrate for these enzymatic biooxidations scispace.com.

Specific BVMOs, such as the 2,5-diketocamphor monooxygenase (2,5-DKCMO) and 3,6-diketocamphor monooxygenase (3,6-DKCMO) from Pseudomonas putida NCIMB 10007, have demonstrated efficient oxidation of this compound frontiersin.orgscispace.com. The functional assembly of these DKCMOs with the flavin-reductase Fre from E. coli significantly enhances the conversion of this compound, achieving substantial product formation even with whole-cell biocatalysis scispace.com. For example, the co-overexpression of Fre and 2,5-DKCMO resulted in a 39% conversion of this compound after 4 hours, a notable increase compared to the 18% conversion observed when only 2,5-DKCMO was expressed scispace.com.

Selenium Dioxide Oxidations

Reactions with Nitrogen Nucleophiles and pH Dependence

The reactions of this compound with nitrogen nucleophiles, including hydroxylamine (B1172632), N-methylhydroxylamine, and methoxyamine, proceed through the formation of a neutral tetrahedral addition intermediate researchgate.netresearchgate.netscielo.brscielo.br. The general mechanism for the attack step in these reactions, as well as the resulting rate-pH profiles, are considerably influenced by both the specific carbonyl compound and the pKa of the nitrogen nucleophile researchgate.netscielo.brscielo.br. Comparative studies involving this compound and other carbonyl compounds, such as p-chlorobenzaldehyde and cyclopentanone, have indicated that the general mechanism can vary depending on the particular carbonyl compound researchgate.netscielo.br. The relative importance of a "concerted" hydronium-ion catalyzed attack versus a "stepwise" mechanism, which involves a zwitterionic tetrahedral intermediate, determines the characteristic shape of the log k2 (second-order rate constant) versus pH profile scielo.br. For reactions involving this compound, the pKa of the nitrogen nucleophile is considered a more significant parameter for predicting the log k2 vs. pH profile scielo.br.

Beckmann Rearrangement of this compound Oximes

Cytochrome P450cam-Mediated Hydroxylation of this compound

Cytochrome P450cam catalyzes the hydroxylation of its substrates by activating molecular oxygen, a process that involves the transfer of electrons from redox partners like putidaredoxin (Pdx) and putidaredoxin reductase (PdR). wikidata.orgfishersci.at Unlike the highly specific hydroxylation of camphor (B46023), which typically yields 5-exo-hydroxycamphor (B1210678) with near 100% regioselectivity, this compound's hydroxylation by P450cam exhibits a significantly lower degree of specificity, producing a mixture of hydroxylated products. wikipedia.orgwikipedia.orgwikidata.orgnih.govfishersci.ch This difference in reactivity makes this compound an invaluable tool for exploring the factors that influence P450 activity, including substrate mobility, active site dynamics, and conformational changes within the enzyme. nih.govnih.govfishersci.chchembase.cn

Regioselectivity and Stereospecificity of Hydroxylation

The hydroxylation of this compound by cytochrome P450cam demonstrates distinct regioselectivity and stereospecificity compared to camphor. While camphor is hydroxylated almost exclusively at the 5-exo position, this compound yields a distribution of products, including hydroxylation at the 3-, 5-, and 6-carbon positions. wikipedia.orgwikipedia.orgnih.govfishersci.chthegoodscentscompany.com

Experimental studies using enantiomerically pure this compound have revealed enantiomer-specific regiospecificity:

(1R)-norcamphor is preferentially hydroxylated at the 5-carbon, with a product ratio of approximately 65% 5-hydroxy, 30% 6-hydroxy, and 5% 3-hydroxy products. wikipedia.orgthegoodscentscompany.com

(1S)-norcamphor is oxidized to produce a different ratio: approximately 28% 5-hydroxy, 62% 6-hydroxy, and 10% 3-hydroxy products. wikipedia.orgthegoodscentscompany.com

This enantiomer-specific product profile suggests that the position of the carbonyl group on the this compound skeleton plays a crucial role in determining the average orientation of the substrate within the active site, thereby influencing the regiospecificity and stereospecificity of the hydroxylation reaction. thegoodscentscompany.com

Table 1: Regioselectivity of this compound Hydroxylation by Cytochrome P450cam

| Substrate Enantiomer | 5-Hydroxythis compound (%) | 6-Hydroxythis compound (%) | 3-Hydroxythis compound (%) |

| (1R)-Norcamphor | 65 | 30 | 5 |

| (1S)-Norcamphor | 28 | 62 | 10 |

| Racemic this compound | 45 | 47 | 8 |

Furthermore, mutations in the P450cam active site can significantly alter the product specificity and coupling efficiency for this compound. For instance, mutating residue Thr185 to Phenylalanine (T185F) has been shown to abolish 3-hydroxythis compound product formation and double the coupling efficiency, aligning with predictions from molecular dynamics simulations. wikidata.orgnih.gov

Influence of Substrate Mobility on Product Distribution

The observed lower regioselectivity in this compound hydroxylation, compared to the native substrate camphor, is significantly influenced by the higher mobility of this compound within the enzyme's active site. nih.govnih.govfishersci.ch Molecular dynamics simulations have demonstrated that this compound exhibits considerable conformational mobility within the deeply buried active site of P450cam. nih.govdrugbank.com

This increased mobility leads to an average increase in the separation between the heme iron and the substrate by approximately 1.0 Å. nih.gov This greater distance can contribute to the uncoupling of electron transfer when this compound is the substrate, resulting in reduced catalytic efficiency. nih.govwikidata.org The dynamic fluctuations in the enzyme are substrate-dependent, and the mobility of substrates is modulated by the physicochemical and steric characteristics of the local active site structure. This interplay between protein flexibility and substrate mobility is crucial in regulating the substrate's binding orientation during catalysis and accommodating diverse substrates within the P450cam heme pocket. Research indicates that mutations can be introduced in the active site to constrain smaller substrates, such as alkanes, closer to the heme, thereby reducing their mobility and potentially improving activity and specificity. fishersci.com

Conformational Changes and Active Site Dynamics during Catalysis

Cytochrome P450cam undergoes significant conformational changes upon substrate binding, which are critical for its catalytic function. nih.govguidetopharmacology.orgatamankimya.comnih.gov However, the nature and extent of these changes differ depending on the substrate. While camphor binding induces a large-scale conformational change to a "closed" state of the enzyme, the this compound complex does not fully achieve this closed conformation. nih.govguidetopharmacology.orgatamankimya.com

Instead, the this compound complex experiences rapidly interconverting states within the active site. nih.govguidetopharmacology.orgatamankimya.com This structural heterogeneity and dynamic behavior are believed to contribute to the observed hydroxylation product distribution for this compound. nih.govguidetopharmacology.orgatamankimya.com Studies using site-specific two-dimensional infrared (IR) spectroscopy have been instrumental in revealing these large- and small-scale structural heterogeneity and dynamics, providing insights into how they differentiate camphor and this compound recognition and influence selectivity. nih.govfishersci.chchembase.cnguidetopharmacology.orgatamankimya.com

The binding of substrates also impacts the spin state equilibrium of the heme iron. While the native substrate camphor induces a nearly complete shift to a high-spin state, non-native substrates like this compound result in less complete shifts, suggesting a broader structural response by the enzyme. wikidata.orgnih.govmpg.de Furthermore, the mobility of the active site water molecule in the this compound-bound crystal structure correlates well with the spin-state equilibrium of this enzyme-substrate complex. nih.gov A hydrogen bond network within P450cam adjusts protein-substrate contacts, and the binding of this compound causes perturbations in this network, as detected by NMR. mpg.de These findings underscore the critical role of protein and substrate dynamics, as well as conformational flexibility, in determining the regioselectivity and stereospecificity of cytochrome P450cam-mediated hydroxylation of this compound. nih.govfishersci.chchembase.cnguidetopharmacology.orgatamankimya.comnih.gov

Advanced Applications of Norcamphor in Chemical Sciences

Norcamphor as a Versatile Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis, facilitating the creation of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and various materials. Its inherent reactivity allows it to undergo diverse transformations, making it a valuable synthetic precursor. solubilityofthings.comontosight.aithermofisher.in

This compound participates in several fundamental organic reactions:

Oxidation: It can be oxidized to form lactone intermediates, such as this compound lactone, through chemical or enzymatic Baeyer-Villiger transformations. This process is significant for the valorization of terpenes and the development of advanced materials. biocrick.com

Reduction: this compound can be reduced to norborneol, which is itself a useful precursor in organic synthesis. wikipedia.orgthermofisher.in

Substitution Reactions: It is capable of undergoing nucleophilic substitution reactions, leading to the formation of various derivatives.

Furthermore, this compound has been utilized in multicomponent coupling reactions, such as the KA2 coupling (ketones, amines, alkynes), which allows for the expedient functionalization of hindered molecular scaffolds to yield tetrasubstituted propargylamines. biocrick.com

Below is a summary of key reactions involving this compound as an intermediate:

Table 1: this compound as a Versatile Intermediate: Key Reactions and Products

| Reaction Type | Reactants/Conditions | Product | Application/Significance |

| Oxidation | Baeyer-Villiger transformation (enzymatic/chemical) | Lactone intermediates (e.g., this compound lactone) | Valorization of terpenes, advanced materials |

| Reduction | - | Norborneol | Precursor to norborneols |

| Amination/Reduction/Alkylation | Hydroxylamine (B1172632), Lithium aluminum hydride, Alkyl halides | N-substituted bicyclo[2.2.1]heptan-2-amine derivatives | Precursors to NMDA receptor antagonists |

| Multicomponent Coupling (KA2) | Amines, Alkynes (Zn-catalyzed) | Tetrasubstituted propargylamines | Functionalization of molecular scaffolds |

This compound in Asymmetric Catalysis and Chiral Auxiliary Development

This compound's chiral nature and structural rigidity make it an attractive scaffold for applications in asymmetric catalysis, both as a chiral auxiliary and as a precursor to chiral ligands. ontosight.ai

In asymmetric synthesis, a chiral auxiliary is a temporary control element incorporated into a substrate to direct the stereochemistry of newly formed stereogenic centers. This compound, or its derivatives like norbornanol, can serve this purpose. lookchem.comyork.ac.uk The use of chiral auxiliaries derived from this compound allows for high levels of diastereocontrol in reactions, and the auxiliary can often be recovered and recycled after the desired stereoselective transformation. york.ac.uk (+)-Norcamphor, for instance, is a chiral precursor utilized in the enantioselective Baeyer-Villiger oxidation of norbornene derivatives for pharmaceutical synthesis.

This compound derivatives are increasingly recognized for their utility as chiral ligands in asymmetric catalysis. These ligands can influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another. ontosight.ai

Notable applications include:

Asymmetric Sulfoxidation: Hydroperoxides derived from (+)-norcamphor have been successfully employed as oxygen donors and chirality sources in titanium-catalyzed asymmetric sulfoxidations. These reactions have achieved high enantioselectivities, reaching up to 99% enantiomeric excess (ee), along with good yields (up to 86%). The design of these this compound-based hydroperoxides allows for improved reactivity compared to some camphor-derived counterparts. researchgate.net

Asymmetric Diels-Alder Reactions: Organocatalytic strategies utilizing amino-activated cyclopentenone have enabled the direct access to chiral, multifunctionalized this compound scaffolds through asymmetric Diels-Alder reactions. These reactions proceed with excellent enantioselectivities and complete diastereoselectivity, providing a simple and efficient route to important this compound-based structures. nih.gov

Asymmetric [4+2] Annulations: An efficient double catalytic system, combining a chiral amine and 2-mercaptobenzoic acid, has been developed for α′,β-regioselective [4+2] annulations of 2-cyclopentenone with various activated alkenes. This method constructs multifunctional chiral bicyclo[2.2.1]heptane scaffolds (this compound skeletons) with good to excellent yields and enantioselectivities. rsc.org

Table 2: this compound Derivatives in Asymmetric Catalysis: Examples and Outcomes

| Derivative Type | Application | Catalyst/Conditions | Enantioselectivity (ee) | Yield |

| Hydroperoxide (from (+)-Norcamphor) | Asymmetric Sulfoxidation | Ti(Oi-Pr)₄ | Up to 99% | Up to 86% |

| Multifunctionalized this compound Scaffolds | Asymmetric Organocatalytic Diels-Alder Reactions | Organocatalyst (e.g., amino-activated cyclopentenone) | Excellent | Good |

| Chiral Bicyclo[2.2.1]heptane Scaffolds | Asymmetric [4+2] Annulations | Chiral amine + 2-mercaptobenzoic acid | Good to Excellent | Good to Excellent |

Use as a Chiral Auxiliary in Asymmetric Synthesis

Development of this compound-Based Pharmaceutical Scaffolds

The unique bicyclic structure of this compound makes it a valuable scaffold for the design and synthesis of novel pharmaceutical compounds. Its derivatives are actively explored for their potential in drug discovery, serving as intermediates for various therapeutic agents. solubilityofthings.comontosight.ai The bicyclo[2.2.1]heptane scaffold, inherent to this compound, is present in numerous natural and synthetic substances exhibiting broad biological activities. rsc.org

For instance, spiroimidazolidine-2,4-dione, a compound synthesized from this compound, has demonstrated promising in vivo antidiabetic activity and aldose reductase inhibition, highlighting the potential of this compound-based structures in medicinal chemistry. biocrick.com

A significant area of pharmaceutical development involving this compound is the design and synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds are of interest due to the NMDA receptor's involvement in various neurological and neuropsychiatric disorders, including Alzheimer's disease, epilepsy, chronic pain syndrome, schizophrenia, Parkinson's disease, Huntington's disease, major depression, addiction, and anxiety. nih.gov

This compound derivatives, such as 2-phenylbicyclo[2.2.1]heptan-2-amine, have been shown to act as noncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site. biocrick.comnih.gov The synthesis typically involves:

Amination: this compound is treated with hydroxylamine to form an oxime.

Reduction: The oxime is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄).

Alkylation: Subsequent alkylation reactions yield various N-substituted analogs.

Several novel this compound-based compounds have been designed and synthesized as uncompetitive NMDA receptor antagonists. One such derivative, compound 5a, exhibited moderate binding affinity at NMDA receptors (IC₅₀ = 7.86 µM; Kᵢ = 5.28 µM) and showed neuroprotection activity. nih.govresearchgate.net These findings underscore the potential of this compound-based scaffolds as ligands for understanding and potentially treating neurodegenerative and glutamate-dependent disorders. biocrick.comresearchgate.net

Table 3: this compound-Based NMDA Receptor Antagonists: Binding Affinity

| Compound | IC₅₀ (µM) | Kᵢ (µM) |

| Compound 5a (this compound derivative) | 7.86 | 5.28 |

Contributions to Polymer Chemistry and Advanced Materials

This compound's unique reactivity and bicyclic structure also extend its utility to the field of polymer chemistry and the development of advanced materials. Its incorporation into polymer matrices can significantly enhance material properties, such as thermal stability and mechanical strength. solubilityofthings.com

Key contributions include:

Polyester Synthesis: this compound, as a bicyclic ketone and monoterpene model system, can be transformed into bicyclic lactones via chemical or enzymatic Baeyer-Villiger oxidation. These lactones serve as monomers for ring-opening polymerization, yielding polyesters with unprecedented backbones. biocrick.comcolab.ws High molecular weight polyesters (e.g., Mₙ up to 164 kg mol⁻¹) can be achieved using catalysts like zinc diethyl (ZnEt₂). colab.ws

Chemically Recyclable Polymers: A notable advancement is the development of this compound-derived polymers that exhibit complete chemical recyclability. These polyesters can be fully depolymerized under thermolysis conditions, allowing for the selective recovery of the pristine monomer. This innovation is crucial for establishing a circular plastic economy and addressing sustainability challenges in polymer materials. colab.ws

Microlithography Materials: Racemic this compound has been identified as a suitable building block for designing bifunctional acrylic-like monomers used in 193 nm microlithography. Alkylation of this compound via its enolate can yield mono-substituted products that undergo cyclopolymerization to form polyspironorbornanes. These carbon-rich polymers possess excellent etch resistance and suitable functionalities for chemical amplification, making them valuable for advanced microelectronic device fabrication. cmu.edu

Synthesis of Polymeric Materials with Tailored Properties

This compound's reactivity allows for its utilization in polymer synthesis, where its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength solubilityofthings.com. The compound serves as a versatile intermediate in the production of various materials, including polymers ontosight.ai.

One notable application involves the design of novel alkylated this compound derivatives that undergo cyclopolymerization. This process yields polyspironorbornanes, which are particularly relevant for 193 nm microlithography cmu.edursc.org. These polymers are engineered to possess suitable functional groups for chemical amplification and exhibit excellent imaging characteristics under lithographic exposure cmu.edu. Specifically, they incorporate tert-butyl esters as imageable functionalities for chemical amplification and carbon-rich cage moieties to confer etch resistance, which is crucial for the miniaturization of microelectronic devices cmu.edu.

Furthermore, biocatalysis presents a promising avenue for valorizing terpenes and other cyclic building blocks, including this compound. This approach allows for the tailored functionalization of the inert carbocyclic core of multicyclic terpenes, leading to the creation of advanced polyesters with unprecedented backbones biocrick.com.

Ring-Opening Polymerization of this compound-Derived Bicyclic Lactones

Ring-opening polymerization (ROP) of cyclic esters is a significant method for developing polymer systems that can undergo reversible polymerization-depolymerization processes acs.org. A bicyclic lactone readily accessible from this compound, referred to as this compound lactone (NCL), has been successfully utilized as a monomer in ROP acs.orgcolab.wsacs.orgnih.gov.

High molecular weight polyesters, specifically poly(this compound lactone) (PNCL), have been synthesized through ROP using catalysts such as zinc diethyl (ZnEt₂). Number-average molecular weights (Mₙ) for these polyesters can reach up to 164 kg mol⁻¹ acs.orgcolab.wsacs.orgnih.gov. The polymerizability of the NCL monomer demonstrates good performance even at elevated temperatures acs.orgcolab.ws. A key aspect of this monomer design strategy involves the use of ring-fused or hybridized lactones, which enables the creation of innovative monomer-polymer systems exhibiting both high polymerizability and high depolymerizability acs.orgcolab.ws. For instance, poly(this compound lactone) can be successfully isolated using a discrete yttrium-based catalyst, achieving high conversions even at room temperature acs.org.

Strategies for Chemically Recyclable Polymers from this compound

The pursuit of chemically recyclable polymers is a critical endeavor to address the global challenge of plastic sustainability and to foster a circular economy colab.wsacs.orgresearchgate.netresearchgate.netpreprints.org. Polyesters derived from this compound-based bicyclic lactones, such as PNCL, have demonstrated complete chemical recyclability acs.orgcolab.wsacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net.

This recyclability is achieved through the complete depolymerization of the polymers under thermolysis conditions, allowing for the selective recovery of the pristine monomer acs.orgcolab.wsacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. For example, thermolysis of PNCL in bulk at 220 °C can quantitatively recover the NCL monomer within four hours acs.org. Alternatively, chemolysis under dilute conditions, such as a 25 mg mL⁻¹ solution of PNCL in toluene (B28343) at 120 °C, also facilitates selective monomer recovery acs.org.

The "hybrid monomer design strategy" is a powerful approach in this context, enabling the unification of typically conflicting properties—high polymerizability and facile depolymerizability—within a single monomer structure acs.orgcolab.wsresearchgate.net. This strategy is crucial for developing high-performance, intrinsically circular polymers with tunable properties researchgate.net.

This compound as a Geologic Analogue in Structural Geology Research

This compound serves as an excellent organic analogue for naturally deformed metamorphic quartz in structural geology research fu-berlin.degeoscienceworld.orguni-mainz.deresearchgate.net. Its suitability stems from its hexagonal crystallography, uniaxial negative optical properties, and the numerous crystallographic slip systems it shares with quartz fu-berlin.degeoscienceworld.orguni-mainz.de.

It is extensively used in "see-through" deformation experiments, which allow for direct observation of microstructural evolution during deformation. These experiments provide valuable insights into brittle-viscous transitions, melt segregation, and recrystallization processes within crustal rocks fu-berlin.degeoscienceworld.orguni-mainz.deresearchgate.netfu-berlin.deupmc.frresearchgate.netuu.nlresearchgate.net. For instance, experiments involving partially molten this compound-benzamide aggregates have been conducted to investigate the mechanisms and orientation of melt segregation paths during pure shearing fu-berlin.deupmc.frresearchgate.net.

Studies utilizing this compound and ethanol (B145695) aggregates have enabled continuous in-situ observation of evolving liquid distribution and disequilibrium features during fluid-enhanced static recrystallization geoscienceworld.orguni-mainz.deresearchgate.net. This compound deforms through a combination of dislocation creep (dynamic, grain-boundary migration recrystallization) and subordinate intergranular hydrofracturing, where intergranular fluid pockets can act as nucleation sites for fractures between dynamically recrystallizing grains fu-berlin.de. Research has also focused on characterizing its microstructural behavior and rheological properties, which exhibit typical grain growth characteristics and deformation mechanisms involving both plastic deformation and recovery processes researchgate.netresearchgate.net.

Theoretical and Computational Chemistry Studies of Norcamphor

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for probing the electronic structure and inherent properties of molecules like Norcamphor. These calculations provide a detailed understanding of molecular orbitals, energy levels, and charge distributions, which are crucial for predicting reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the electronic structure and properties of this compound. DFT calculations have been instrumental in assigning the absolute configuration of this compound-derived compounds, such as furyl hydroperoxide, through the computation of optical rotation and vibrational circular dichroism (VCD) spectra. nih.gov This demonstrates DFT's capability in elucidating stereochemical aspects where experimental determination might be challenging. Furthermore, DFT is applied to analyze the vibrational absorption and circular dichroism spectra of this compound and related molecules, providing a theoretical basis for interpreting experimental spectroscopic data. nih.gov For geometry optimization of this compound, DFT methods, such as DFT/CAM-B3LYP combined with aug-cc-pVTZ basis sets, have been employed. nih.gov Beyond structural and spectroscopic analyses, DFT calculations are also used to predict hydrogen atom transfer (HAT) barriers in cytochrome P450 (CYP450)-mediated hydroxylation reactions, offering insights into the kinetics of these enzymatic processes. nih.gov While DFT generally yields consistent results for this compound's optical rotation, accurately reproducing the negative experimental sign can sometimes pose a challenge. nih.gov

Time-Dependent Density Functional Theory (TDDFT) extends the capabilities of DFT to the study of excited states and spectroscopic properties. For this compound, TDDFT calculations are crucial for predicting its electronic circular dichroism (ECD) spectra, showing favorable agreement with experimental gas phase spectra. nih.gov This method is also applied in UV-Vis and ECD spectroscopies to analyze electronic transitions and g-factors, providing a theoretical framework for understanding the molecule's interaction with light. nih.gov In photoelectron circular dichroism (PECD) spectroscopy, TDDFT calculations for this compound, a single-conformer molecule, have shown excellent agreement with experimental data, shedding light on the influence of molecular rotations on PECD signals. Additionally, TD-DFT can be utilized to explore the mechanisms of photoisomerization. nih.gov

Both ab initio and semi-empirical methods play significant roles in elucidating reaction mechanisms involving this compound. Ab initio calculations, which are based on first principles without empirical parameters, are capable of modeling excited-state dynamics of this compound, predicting intermediates such as biradicals and pathways for carbon dioxide elimination. wikipedia.org These high-level calculations are also applied to study ligand interactions within enzyme active sites, such as with cytochrome P450cam, accurately describing changes in the spin state of the heme Fe³⁺ upon substrate binding.

Semi-empirical methods, while less computationally intensive than ab initio approaches, offer a balance of accuracy and computational efficiency, making them suitable for larger systems, typically up to hundreds of atoms. Examples include methods based on the Modified Neglect of Diatomic Differential Overlap (MNDO) approximation, such as AM1 and PM3, as well as the self-consistent charge density functional tight-binding (SCC-DFTB) method. These methods can be integrated into molecular dynamics simulations and are frequently employed to investigate reaction mechanisms, particularly in enzyme-catalyzed reactions. Both ab initio and DFT methods have been used to study the isomerization of carbocations, including those structurally related to Norbornane (B1196662) derivatives.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular motion, and interactions.

MD simulations are extensively used to investigate the mobility and orientation of this compound within enzyme active sites. This compound is a crucial substrate in studies of cytochrome P450cam (CYP101A1) catalysis. wikipedia.orgfishersci.ca Molecular dynamics simulations of this compound bound to cytochrome P450cam have provided significant insights into the relationship between the substrate's conformational mobility and the formation of various reaction products. The high mobility of this compound within the active site can lead to an increased separation between the heme iron and the substrate, which may contribute to the uncoupling of electron transfer. The specific positioning of the carbonyl group in this compound influences its average orientation within the enzyme's active site, and hydrogen bonding interactions can further guide the regioselectivity and stereospecificity of the hydroxylation reaction catalyzed by cytochrome P450cam. MD simulations, sometimes complemented by geometry optimizations, are employed to predict the product profiles for the hydroxylation of this compound by P450cam. In other enzymatic systems, such as Baeyer-Villiger monooxygenases, the lowest energy binding orientation of this compound as a substrate often involves forming a hydrogen bond with specific residues, like Arg330. Advanced techniques like Molecular Dynamics with Orientational Constraints (MDOC) can be utilized to explore the full conformational space sampled by flexible small molecules.

Cytochrome P450cam exhibits distinct hydroxylation specificities for different substrates. While the native substrate, camphor (B46023), is hydroxylated with 100% regioselectivity at the 5-exo position, this compound displays lower regioselectivity due to its structural differences and increased mobility within the active site. wikipedia.org For (1R)-Norcamphor, the hydroxylation products observed are approximately 65% 5-hydroxy, 30% 6-hydroxy, and 5% 3-hydroxy derivatives. wikipedia.org In contrast, (1S)-Norcamphor yields about 28% 5-hydroxy, 62% 6-hydroxy, and 10% 3-hydroxy products. wikipedia.org Molecular dynamics simulations have indicated that this enantiomer-specific binding leads D-Norcamphor to favor 5-hydroxylation, while L-Norcamphor favors 6-hydroxylation. wikipedia.org

MD simulations are capable of predicting the regiospecificity of hydroxylation and the coupling efficiency between NADH consumption and product formation for this compound, with these computational predictions showing good agreement with experimentally observed values. Furthermore, computational studies have demonstrated that targeted mutations in cytochrome P450cam can alter product specificity. For instance, mutating residue Thr185 to Phenylalanine (T185F) can abolish 3-hydroxylation and enhance the 5'-exo product specificity for this compound, a prediction that has been experimentally validated. wikipedia.org The observed lower regioselectivity of this compound hydroxylation by P450cam, compared to camphor, is attributed to the structural heterogeneity and dynamics within the enzyme-substrate complex, where the this compound complex may not fully induce the large-scale conformational change to a closed state seen with camphor.

Table 1: Hydroxylation Product Specificity of this compound Enantiomers by Cytochrome P450cam

| Enantiomer | 5-hydroxy (%) | 6-hydroxy (%) | 3-hydroxy (%) |

| (1R)-Norcamphor | 65 | 30 | 5 |

| (1S)-Norcamphor | 28 | 62 | 10 |

Data derived from enzymatic hydroxylation studies with P450cam. wikipedia.org

Correlation of Dynamics with Spectroscopic Observations

Computational and spectroscopic studies have provided valuable insights into the correlation of this compound's dynamics with observed spectroscopic phenomena, particularly in the context of its interaction with enzymes like cytochrome P450cam (CYP101A1). Ultrafast two-dimensional infrared (2D IR) vibrational echo spectroscopy has been employed to probe protein dynamics when this compound is bound to P450cam. These experiments reveal distinct timescales of protein motion that are influenced by substrate binding. nih.gov, nih.gov

For instance, a shorter timescale component of approximately 6 picoseconds (ps) has been observed for this compound complexes with P450cam. nih.gov, nih.gov This rapid dynamic behavior suggests motions involving relatively small groups, such as side chain fluctuations or the movement of active site water molecules. nih.gov Compared to its natural substrate, camphor, this compound exhibits faster dynamics within the P450cam active site. nih.gov This difference indicates that this compound experiences lower kinetic barriers among structural conformations, suggesting a "smoother" energy landscape for its interactions within the enzyme. nih.gov

The unique dynamics observed in the this compound complex are particularly relevant to its lower stereo/regioselectivity during hydroxylation by P450cam. nih.gov, nih.gov While camphor hydroxylation by P450cam is 100% specific at the 5'-exo carbon, this compound hydroxylation results in only about 60% of the corresponding 5'-exo product, along with other hydroxylated products. nih.gov, nih.gov This suggests that the fluctuating protein environment and the faster dynamics of the this compound complex contribute significantly to the observed variations in product specificity. nih.gov, nih.gov

Table 1: Comparison of Protein Dynamics in Cytochrome P450cam Complexes

| Substrate | Short Timescale Component (τ1, ps) | Long Timescale Component (τ2, ps) |

| Camphor | ~6 nih.gov, nih.gov | ~260-370 nih.gov |

| This compound | ~6 nih.gov, nih.gov | ~110 nih.gov |

Note: Data derived from 2D IR vibrational echo spectroscopy studies of P450cam-CO complexes. nih.gov

Force Field Calculations for Molecular Geometry and Parameters

Force field calculations are a fundamental computational approach used to model molecular systems by approximating the potential energy of a system as a function of its atomic coordinates. sklogwiki.org These calculations rely on a set of parameters that describe the interactions between atoms, including bond stretching, angle bending, torsional rotations, and non-bonded interactions. sklogwiki.org

In the context of this compound, force field calculations have been employed, notably with the AMBER force field, to predict product profiles for its hydroxylation by the enzyme cytochrome P450cam. nih.gov These studies involve applying multiple substrate orientations within the enzyme's active site and utilizing procedures based on molecular dynamics (MD) simulations and short MD simulations followed by geometry optimizations (GO). nih.gov The GO procedure, being faster, allows for the exploration of a greater number of monoterpene starting orientations. nih.gov

The transformation of monoterpene orientations into product profiles is achieved by applying both energetic and geometrical criteria relevant to the hydrogen abstraction reaction. nih.gov Prior to these calculations, the force field is calibrated to reproduce experimental data, such as the binding energy of related compounds like camphor to P450cam and the energy of vaporization of water. nih.gov This calibration often focuses on adjusting scaling factors for electrostatic interactions to ensure accurate predictions. nih.gov

Beyond predicting reaction outcomes, force field methods, including those incorporating residual dipolar couplings (RDCs) and molecular dynamics with orientational constraints (MDOC), are also used to determine molecular geometry and conformational populations, even for flexible molecules. researchgate.net

Computational Prediction of Chiroptical Properties

The computational prediction of chiroptical properties, such as optical rotation, vibrational circular dichroism, electronic circular dichroism, and photoelectron circular dichroism, is crucial for understanding the stereochemistry and electronic structure of chiral molecules like this compound and its derivatives. These methods provide theoretical spectra that can be compared with experimental data to assign absolute configurations or to gain deeper insights into molecular interactions with polarized light.

Optical Rotation Calculations

Optical rotation (OR) is a chiroptical property that describes the rotation of the plane of plane-polarized light as it passes through a chiral substance. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate specific optical rotations. researchgate.net, acs.org, cncb.ac.cn

For this compound derivatives, DFT calculations of the sodium D-line specific rotation have been instrumental in assigning the absolute configuration of newly synthesized chiral compounds. researchgate.net, nih.gov, acs.org, semanticscholar.org, figshare.com For example, DFT calculations were successfully used to assign the absolute configuration of a (1S,4R)-norcamphor-derived furyl hydroperoxide. researchgate.net, nih.gov, acs.org, figshare.com This approach proved effective even in cases complicated by significant conformational flexibility and small differences in computed optical rotations between possible diastereoisomers. researchgate.net, acs.org, figshare.com

Vibrational Circular Dichroism (VCD) Calculations

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net DFT calculations are a powerful tool for simulating VCD spectra, providing detailed information about the vibrational modes and their chiroptical activity. researchgate.net, acs.org, cncb.ac.cn

Similar to optical rotation calculations, DFT calculations of VCD have been employed to assign the absolute configuration of the (1S,4R)-norcamphor-derived furyl hydroperoxide. researchgate.net, nih.gov, acs.org, figshare.com A key advantage highlighted in these studies is that while the computed infrared (IR) absorption spectra of non-mirror-image isomers might be practically indistinguishable, their VCD spectra often show significant differences, enabling clear structural identification. nih.gov, acs.org, figshare.com This demonstrates VCD's unique sensitivity to the three-dimensional arrangement of atoms in chiral molecules. researchgate.net

Electronic Circular Dichroism (ECD) Spectra Simulations

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized ultraviolet-visible light, providing insights into the electronic transitions of chiral molecules. aip.org, mdpi.com Computational methods, such as the Algebraic Diagrammatic Construction (ADC) scheme of the polarization propagator, are used to simulate ECD spectra. aip.org, acs.org, acs.org, researchgate.net

For (1R)-norcamphor, ECD spectra have been computed using the third-order ADC(3) level of theory. aip.org, acs.org, acs.org, researchgate.net These theoretical predictions have shown favorable agreement with experimental gas-phase ECD spectra, demonstrating the utility of ADC methods for calculating chiro-optical properties of organic molecules. aip.org, researchgate.net Time-dependent double-hybrid density functional theory (TD-B2PLYP) has also been applied to calculate ECD spectra of molecules, including those structurally related to this compound. Studies have compared the ground-state and S1 excited-state ECD spectra of (1R)-norcamphor at various theoretical levels, including TDDFT with different exchange-correlation functionals and ADC(3). acs.org, mdpi.com The consistency between these conceptually different theoretical approaches, despite slight energy shifts, reinforces the accuracy of ADC(3) in describing both ground-state and excited-state ECD spectra for molecules like this compound. acs.org

Photoelectron Circular Dichroism (PECD) Studies

Photoelectron Circular Dichroism (PECD) is a chiroptical effect observed in photoionization, where the angular distribution of photoelectrons emitted from chiral molecules upon ionization with circularly polarized light exhibits a forward-backward asymmetry relative to the light propagation direction. rsc.org, au.dk, rsc.org PECD effects can be several orders of magnitude larger than typical chiroptical asymmetries observed in absorption. au.dk, rsc.org

This compound has been a subject of PECD studies due to its nature as a "single-conformer molecule," making it an excellent benchmark for comparing experimental PECD data with theoretical calculations, particularly at the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) levels. rsc.org, units.it The excellent agreement between experimental data and theoretical predictions for this compound has provided significant insights into the influence of molecular rotations on PECD signals. rsc.org, units.it This contrasts with more conformationally flexible molecules like camphor, where the presence of methyl groups and their rotations can complicate the interpretation of PECD signals. rsc.org, units.it

PECD measurements on this compound have been performed using multiphoton ionization with femtosecond laser pulses, revealing highly structured asymmetries. au.dk, nih.gov Studies have also investigated the core 1s photoelectron circular dichroism of this compound, focusing on signals from specific carbon atoms, such as the carbonyl group. rsc.org, units.it These investigations show that DFT and TDDFT calculations can accurately describe the experimental PECD dispersion for the highest occupied molecular orbital (HOMO) and core levels of this compound. rsc.org, units.it

Advanced Spectroscopic and Structural Elucidation of Norcamphor Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For norcamphor, both proton (¹H) and carbon-13 (¹³C) NMR, alongside two-dimensional techniques, are instrumental in its complete structural assignment.

The proton NMR spectrum of this compound presents a significant challenge due to its near-symmetrical bicyclic structure, which leads to a complex second-order spectrum with substantial multiplet overlap researchgate.net. Protons like the 5n and 6n are known to be strongly coupled, further complicating analysis researchgate.net. Despite these complexities, complete proton NMR analyses of this compound and its deuterated derivatives have been successfully performed to extract precise chemical shifts and coupling constants acs.orgresearchgate.net. These detailed analyses are crucial for assigning each proton within the rigid norbornane (B1196662) framework, providing insights into the subtle electronic and steric effects governing their chemical environments. Such studies enable the determination of critical parameters, including geminal, vicinal, and long-range coupling constants, which are indicative of bond angles and dihedral relationships within the molecule.

Carbon-13 NMR spectroscopy complements proton NMR by offering a much broader chemical shift range, which is highly beneficial for distinguishing between different carbon environments in complex molecules oregonstate.edu. ¹³C NMR spectra are routinely used for the structural assignment of this compound nih.govdrugbank.com. The chemical shifts of carbon atoms are highly sensitive to their hybridization state, the presence of electronegative atoms, and steric effects, allowing for the precise identification of each carbon in the this compound scaffold, including the carbonyl carbon and the various methylene (B1212753) and methine carbons in the bicyclic system. While specific detailed ¹³C NMR chemical shift data for this compound can be complex due to its structure, the technique is fundamental for confirming the carbon skeleton and the presence of the ketone functional group chemicalbook.com.

The inherent complexity of this compound's one-dimensional NMR spectra often necessitates the use of two-dimensional (2D) NMR techniques to achieve a complete and unambiguous structural assignment researchgate.netwikipedia.orgbeilstein-journals.org. Techniques such as:

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, revealing direct bond connectivities between protons wikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond correlations), providing invaluable information for assigning proton and carbon signals simultaneously researchgate.netwikipedia.org. For this compound, ¹H-¹³C HSQC experiments can illustrate the multiplet positions of protons, such as those at positions 5 and 6, in the absence of ¹JCH splittings, simplifying their analysis researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically two or three bonds away), which is essential for establishing connectivity across quaternary carbons or bridgehead carbons that lack directly attached protons wikipedia.org.

These 2D NMR methods are indispensable for resolving overlapping peaks and providing a comprehensive map of atomic connectivities and spatial proximities within the this compound molecule, aiding in the complete assignment of both ¹H and ¹³C NMR chemical shifts researchgate.net.

Carbon-13 NMR Spectroscopy for Structural Assignment

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and understanding molecular vibrations, providing a unique "fingerprint" of a molecule nanografi.com. For this compound, IR spectroscopy offers insights into its vibrational modes, particularly the characteristic carbonyl stretching frequency. Advanced IR techniques, such as Vibrational Circular Dichroism (VCD) and Time-Resolved FTIR, extend this analysis to stereochemical and dynamic studies.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by chiral molecules, providing direct information about their absolute configuration and conformation nih.govresearchgate.net. For this compound and its chiral derivatives, VCD spectroscopy, often combined with Density Functional Theory (DFT) calculations, has proven highly effective for absolute configuration assignment nih.govresearchgate.netthegoodscentscompany.comfigshare.comacs.org.

VCD spectra of camphor-related compounds, including this compound, have been recorded and analyzed in both the mid-IR range (1600-950 cm⁻¹) and the CH-stretching region (3100-2800 cm⁻¹) nih.gov. Notably, VCD spectra can exhibit significant differences between diastereoisomers, even when their conventional IR absorption spectra are practically indistinguishable, making VCD a powerful tool for stereochemical identification researchgate.netfigshare.comacs.org. The rigidity of the norbornane-like bridged structure common to these compounds allows for the identification of specific spectroscopic regions in the mid-IR that can be used for structural diagnosis and assignment of "skeletal chiral sense" nih.gov.

Time-resolved FTIR spectroscopy, including step-scan and two-dimensional (2D) IR methods, is a sophisticated technique used to probe rapid conformational changes and dynamics in enzyme-substrate complexes nih.govnih.govscispace.com. This compound serves as a valuable model substrate in studies involving cytochrome P450cam (CYP101), a well-characterized heme-containing enzyme nih.gov.

Studies utilizing time-resolved FTIR and 2D IR spectroscopy have investigated the conformational dynamics of P450cam upon binding this compound, comparing it to the native substrate camphor (B46023) nih.govnih.govnih.gov. These experiments often employ site-specific vibrational probes, such as selectively introduced cyano groups, to monitor local environments within the enzyme's active site nih.govnih.gov. Research indicates that while camphor binding induces a large-scale conformational change to a closed state of the enzyme, the this compound complex does not fully induce this change, leading to the co-population of other conformational states nih.gov. This difference in induced conformational dynamics is crucial for understanding the varying regioselectivity observed in the hydroxylation of this compound compared to camphor nih.govnih.gov. The faster dynamics observed in the this compound complex suggest a smoother energy landscape with relatively lower kinetic barriers among structural conformations, contrasting with the more rugged energy landscape induced by camphor nih.gov. These spectroscopic investigations provide molecular-level insights into how substrate binding influences enzyme dynamics, which in turn dictates catalytic specificity.

Vibrational Circular Dichroism (VCD) Spectroscopy

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique employed for the determination of the absolute configuration (AC) of chiral organic compounds, including this compound derivatives ull.esescholarship.org. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, yielding a spectrum that reflects the molecule's stereochemistry ull.es.

For this compound systems, ECD, often coupled with quantum-mechanical calculations such as Density Functional Theory (DFT), has been instrumental in assigning absolute configurations. For instance, ECD calculations have been utilized to assign the absolute configuration of this compound-derived furyl hydroperoxide researchgate.net. The principle often applied is that the sign of a Cotton effect in the ECD spectrum is primarily influenced by the absolute configuration of the stereogenic center nearest to the chromophore responsible for the absorption band ull.es. By comparing experimental ECD spectra with computationally simulated ones, confident assignments of absolute configuration can be made escholarship.orgresearchgate.net. This compound's relatively rigid, single-conformer nature makes it a suitable benchmark molecule for theoretical and experimental chiroptical studies, facilitating the understanding of conformational influences on ECD signals researchgate.netrsc.orgunits.it.

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is a crucial analytical technique for the molecular characterization of this compound and its related compounds. It operates by measuring the mass-to-charge (m/z) ratio of ionized molecules, providing precise information about molecular weight and elemental composition thermofisher.com. Furthermore, the fragmentation patterns observed in MS can offer valuable insights into the compound's structural features thermofisher.com.

For this compound (C₇H₁₀O), the molecular weight is 110.15 g/mol fishersci.canih.gov. High-resolution mass spectrometry (HRMS) is particularly useful, as it provides highly accurate mass measurements, enabling the determination of the exact molecular formula and differentiation from compounds with similar nominal masses msu.edu. MS techniques are widely applied in chemical synthesis for verifying the identity and purity of synthesized this compound derivatives and in metabolic studies to identify this compound metabolites purdue.edu.

X-ray Crystallography for Solid-State Structure Determination

While single-crystal X-ray diffraction is the preferred method for obtaining high-resolution structures from suitable crystals, powder X-ray diffraction (PXRD) can be employed for microcrystalline samples, often complemented by solid-state Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations to aid structure solution uib.nomdpi.comrsc.org. For this compound, X-ray crystallography would provide unambiguous confirmation of its solid-state molecular geometry and intermolecular interactions, which are critical for understanding its physical properties and reactivity.

Electron Paramagnetic Resonance (EPR) Studies of this compound Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study systems containing unpaired electrons, such as free radicals or transition metal complexes nih.govjst.go.jp. In the context of this compound, EPR studies have primarily focused on its interactions as a substrate or ligand with metalloenzymes, particularly cytochrome P450cam (CYP101) nih.govjst.go.jpthegoodscentscompany.comacs.org.

Research has utilized EPR to investigate the photoproducts of ferric cytochrome P450cam nitrosyl complexes in the presence of this compound. These studies revealed that this compound influences the ligand-bound structures within the enzyme's active site. Specifically, the photoproduct of the this compound complex exhibited a spin-coupled EPR signal at approximately g ≈ 5, which suggested a weaker spin coupling compared to the camphor-bound enzyme nih.govjst.go.jp. Further EPR/ENDOR (Electron Nuclear Double Resonance) investigations demonstrated that this compound, when bound as a substrate, modulates the properties and reactivity of the oxyferrous and hydroperoxo-ferric intermediates of cytochrome P450cam. This modulation includes alterations in the heme center's properties, such as its g tensor and hyperfine couplings, highlighting the subtle but significant influence of this compound on the enzyme's catalytic cycle acs.org.

Photoelectron Circular Dichroism (PECD) for Chiral Molecule Characterization

Photoelectron Circular Dichroism (PECD) is an advanced chiroptical technique that extends the principles of conventional circular dichroism into the vacuum ultraviolet (VUV) and soft X-ray regions, where photoionization processes occur researchgate.net. Unlike absorption-based CD techniques, PECD measures the differential angular distribution of photoelectrons emitted from chiral molecules upon interaction with circularly polarized light researchgate.netrsc.org. The PECD signal is typically an order of magnitude larger than that observed in absorption CD, offering enhanced sensitivity rsc.org.

This compound, due to its rigid, single-conformer structure, has been selected as a benchmark molecule for PECD studies aimed at critically comparing experimental data with theoretical predictions derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) researchgate.netrsc.orgunits.it. The excellent agreement observed between experimental and theoretical PECD spectra for this compound has provided crucial insights into the influence of molecular rotations on PECD signals, offering a robust explanation for the qualitative agreement seen in the PECD of camphor, which possesses additional methyl groups researchgate.netrsc.orgunits.it. PECD measurements on this compound have also focused on specific core-level electrons, such as the carbonyl-related C 1s peak, to probe localized electronic environments within the chiral molecule rsc.orgunits.it.

Q & A

Q. What criteria ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s standards:

- Synthesis : Report reaction conditions (e.g., ylide equivalents, solvent purity) and purification methods (e.g., distillation parameters).

- Characterization : Provide NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) data for new compounds. For known compounds, cite literature procedures and purity thresholds (>95% by glpc) .

Q. How can researchers optimize this compound’s use as a model substrate in enzyme engineering?